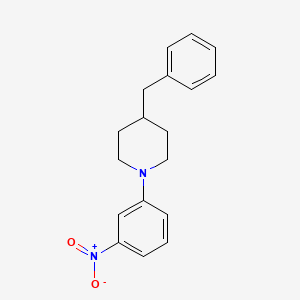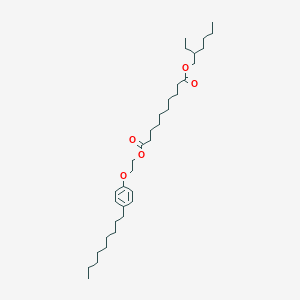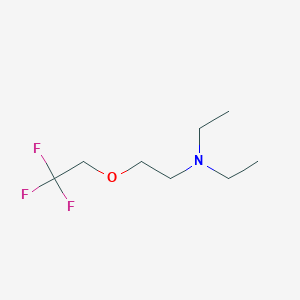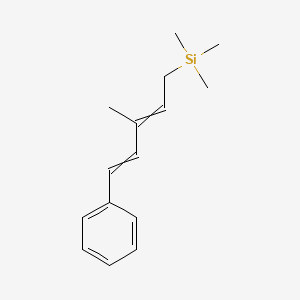
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione is a complex organic compound with the molecular formula C14H27N3O4 It is characterized by its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Vorbereitungsmethoden
The synthesis of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the cyclic structure through a series of condensation reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,15-Dioxa-5,8,11-triazacyclononadecane-6,10-dione can be compared with other similar compounds, such as:
1,4,7-Triazacyclononane: This compound has a similar cyclic structure but lacks the oxygen atoms present in this compound.
1,4,7,10-Tetraazacyclododecane: This compound has a larger ring size and more nitrogen atoms compared to this compound.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the cyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
832103-72-7 |
|---|---|
Molekularformel |
C14H27N3O4 |
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
1,15-dioxa-5,8,11-triazacyclononadecane-6,10-dione |
InChI |
InChI=1S/C14H27N3O4/c18-13-11-15-12-14(19)17-6-4-10-21-8-2-1-7-20-9-3-5-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
NTEDGLLKQFWPOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOCCCNC(=O)CNCC(=O)NCCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)

![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)

![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
stannane](/img/structure/B14196662.png)
